(4-Amino-6-iodopyridin-2-YL)acetic acid
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Overview
Description
(4-Amino-6-iodopyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of reagents such as iodine, acetic anhydride, and ammonia under controlled temperatures and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Deiodinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Amino-6-iodopyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (4-Amino-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Aminopyridine: Lacks the iodine and acetic acid moieties, used as a potassium channel blocker.
4-Acetylaminopyridine: Contains an acetyl group instead of an acetic acid moiety, used in organic synthesis.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Uniqueness: (4-Amino-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both an iodine atom and an acetic acid moiety on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7IN2O2 |
---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-(4-amino-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7IN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
ONKVKMLIDXHRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)N |
Origin of Product |
United States |
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